(5R,7R)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole
Description
The compound (5R,7R)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole is a structurally complex molecule featuring a fused pyrrolo-triazole core with bromo (Br), fluoro (F), and phenyl substituents. Its stereochemistry (5R,7R) distinguishes it from enantiomeric forms, which may influence biological activity. Recent studies highlight its role in medicinal chemistry, particularly as a necroptosis inhibitor targeting inflammatory and neurodegenerative diseases .
Properties
IUPAC Name |
(5R,7R)-2-bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFN3/c12-11-14-10-8(13)6-9(16(10)15-11)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIIYYDYEGITLS-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=NC(=N2)Br)C1F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N2C(=NC(=N2)Br)[C@@H]1F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5R,7R)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole is a bicyclic compound with significant potential in medicinal chemistry. Its unique structure combines a pyrrole and triazole moiety, contributing to its biological activity. This article examines its biological properties, particularly its role as an inhibitor of receptor-interacting protein kinase 1 (RIP1 kinase), and discusses relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₉BrFN₃, with a molar mass of 282.11 g/mol. The presence of bromine and fluorine atoms enhances its reactivity and potential interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉BrFN₃ |
| Molar Mass | 282.11 g/mol |
| CAS Number | 2268741-11-1 |
Inhibition of RIP1 Kinase
Research indicates that this compound acts as a potent inhibitor of RIP1 kinase. This kinase is crucial in regulating cell death and inflammation pathways. By inhibiting RIP1 kinase activity, this compound may offer therapeutic benefits for conditions like neurodegenerative diseases and cancer.
Mechanism of Action :
The inhibition mechanism involves the binding of the compound to the ATP-binding site of RIP1 kinase. This interaction prevents the phosphorylation of downstream signaling molecules involved in apoptosis and inflammatory responses.
Antibacterial Activity
While the primary focus has been on its role in inhibiting RIP1 kinase, preliminary studies suggest potential antibacterial properties as well. The structure–activity relationship (SAR) studies indicate that variations in substituents can influence antibacterial efficacy against various Gram-positive bacteria.
Study 1: RIP1 Kinase Inhibition
A recent study explored the effects of this compound on cellular models of inflammation. The results showed a significant reduction in pro-inflammatory cytokines when treated with this compound compared to control groups. This suggests its potential utility in managing inflammatory diseases.
Study 2: Structure–Activity Relationship Analysis
In another investigation focusing on SAR among triazole derivatives, it was found that modifications to the phenyl group significantly affected biological activity. Compounds with electron-withdrawing groups exhibited enhanced potency against bacterial strains such as Staphylococcus aureus.
Scientific Research Applications
Research has highlighted the compound's ability to inhibit RIP1 kinase, which plays a crucial role in cell signaling related to several diseases. This inhibition has therapeutic implications for conditions such as:
- Neurodegenerative Disorders : Potential applications in diseases like Alzheimer's and Parkinson's.
- Cancer : Targeting RIP1 kinase may provide new avenues for cancer treatment by modulating apoptosis and inflammatory responses.
Synthetic Applications
The synthesis of (5R,7R)-2-bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole involves several key steps that allow for further chemical modifications. Its reactivity can be explored through various transformations that enhance its utility in organic synthesis.
Case Studies and Research Findings
- Inhibition of RIP1 Kinase : Studies have demonstrated that this compound effectively inhibits RIP1 kinase. This has been linked to reduced inflammation and modulation of apoptotic pathways in cellular models.
- Pharmacokinetics and Toxicity Profiles : Ongoing research focuses on understanding the pharmacokinetics and toxicity of this compound to assess its viability as a drug candidate. Initial findings suggest favorable profiles that warrant further exploration.
- Potential Drug Development : The compound's unique properties and biological activities position it as a promising candidate for drug development aimed at treating inflammatory diseases and cancers.
Chemical Reactions Analysis
Nucleophilic Substitution at Bromine
The bromine atom at position 2 undergoes nucleophilic substitution under controlled conditions. This site is highly reactive due to electron-withdrawing effects from the triazole ring and adjacent fluorine atom.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Aromatic substitution | KOtBu, DMF, 80°C | 2-Amino derivative | 78% | |
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, arylboronic acid | 2-Aryl substituted analog | 65–85% |
Key observations:
-
Steric hindrance from the phenyl group at position 5 slows substitution kinetics compared to non-phenyl analogs .
-
Fluorine at position 7 enhances electrophilicity at position 2 via inductive effects .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkenyl groups:
Example reaction:
(5R,7R)-2-Bromo-derivative + 4-Methoxyphenylboronic acid
→ (5R,7R)-2-(4-Methoxyphenyl)-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b] triazole
Conditions:
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: Na₂CO₃
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Solvent: DME/H₂O (4:1)
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Temperature: 100°C, 12 h
Fluorination and Steric Effects
The 7-fluoro group influences reactivity through steric and electronic modulation:
Stereochemical control:
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Fluorine introduction via SN2 mechanisms preserves the (5R,7R) configuration .
-
Racemization occurs above 120°C, requiring low-temperature protocols .
Cyclization and Ring Formation
The pyrrolo-triazole core undergoes ring-expansion reactions under acidic conditions:
Example:
-
Reagent: Conc. H₂SO₄, 0°C
-
Product: Benzotriazole-fused derivative (via electrophilic aromatic substitution)
Hydrolysis and Stability
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| 1M NaOH, 25°C | Ring-opening at N4–C5 bond | 2.3 h |
| 1M HCl, 25°C | Defluorination and bromine loss | 5.1 h |
Biological Activity Correlation
Reaction products show structure-dependent RIP1 kinase inhibition:
| Derivative | Modification | IC₅₀ (RIP1 kinase) |
|---|---|---|
| Parent compound | None | 1.8 nM |
| 2-Amino analog | -Br → -NH₂ | 12.4 nM |
| 2-(4-MeO-Ph) | Suzuki product | 0.9 nM |
Comparison with Similar Compounds
Necroptosis Inhibitors in the Pyrrolo-Triazole Class
Key Compounds :
- Compound 26 (from ): A lead compound in the same structural class but with unspecified substituents. It exhibits potent anti-necroptotic activity in cellular assays and inhibits RIPK1 (receptor-interacting protein kinase 1) .
- Target Compound: The bromo and fluoro substituents may enhance metabolic stability and target binding compared to non-halogenated analogs.
Table 1: Necroptosis Inhibitors
| Compound | Substituents | Target | Key Findings | Reference |
|---|---|---|---|---|
| Target Compound | 2-Br, 7-F, 5-Ph | Necroptosis | Structural lead with unquantified potency | |
| Compound 26 | Undisclosed | RIPK1 | Potent in human/mouse assays |
Anticonvulsant Thiazolo-Triazole Derivatives
Key Compounds :
- 6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) : Exhibits ED50 = 49.1 mg/kg in the maximal electroshock (MES) test, indicating selective anticonvulsant activity .
- 6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) : Active in both MES and pentylenetetrazole (PTZ) tests (ED50 = 63.4 mg/kg) .
Comparison :
The target compound’s pyrrolo-triazole core differs from the thiazolo-triazole scaffold of these anticonvulsants. The bromo and phenyl groups may reduce selectivity for ion channels compared to the fluorophenyl group in 3c.
Table 2: Anticonvulsant Activity
| Compound | Scaffold | ED50 (mg/kg) | Selectivity | Reference |
|---|---|---|---|---|
| 3c | Thiazolo-triazole | 49.1 (MES) | High for MES | |
| 5b | Thiazolo-triazole | 63.4 (PTZ) | Dual MES/PTZ |
Kinase Inhibitors and Stereochemical Variants
Key Compound :
- Flizasertib (Cyclopropyl[(5S,7S)-7-fluoro-5-phenyl-...]methanone): A serine/threonine kinase inhibitor with (5S,7S) stereochemistry, contrasting the target compound’s (5R,7R) configuration. The cyclopropyl methanone group replaces bromo, likely altering kinase selectivity .
Comparison :
Stereochemistry critically impacts target engagement. The (5R,7R) configuration in the target compound may favor necroptosis inhibition over kinase modulation.
Table 3: Stereochemical and Functional Differences
| Compound | Stereochemistry | Functional Group | Biological Target | Reference |
|---|---|---|---|---|
| Target Compound | (5R,7R) | 2-Bromo | Necroptosis | |
| Flizasertib | (5S,7S) | Cyclopropyl | Serine/threonine kinase |
Gamma-Secretase Modulators for Alzheimer’s Disease
Key Compounds :
- 7-Phenoxy-N-(3-azabicyclo[3.2.1]octan-8-yl)-...triazol-2-amine: Features a phenoxy group and modulates gamma-secretase to reduce amyloid deposition .
Comparison: The target compound lacks the phenoxy and bicyclic amine substituents, suggesting divergent applications. Its bromo group may limit blood-brain barrier penetration compared to smaller substituents in Alzheimer’s-targeted analogs.
Structural and Physicochemical Properties
Molecular Weight and Substituents :
- Target Compound : Molecular formula C₁₃H₁₁BrFN₃ (calc. MW: 308.15 g/mol).
- Flizasertib : C₁₇H₁₆F₂N₄O (MW: 342.34 g/mol) .
Preparation Methods
Step 1: Pyrrole Core Formation
The bicyclic pyrrolo framework is constructed via palladium-catalyzed cyclization of a substituted pyrrole precursor. For example, Heck coupling between 2-vinylpyrrole and iodobenzene could yield the 5-phenyl substituent.
Step 2: Fluorination
Electrophilic fluorination at C7 is achieved using Selectfluor under anhydrous conditions. The reaction’s regioselectivity is guided by steric and electronic factors, with the phenyl group at C5 directing fluorination to the adjacent position.
Step 3: Bromination
Bromine is introduced at C2 via radical bromination using NBS and AIBN. This method minimizes overhalogenation, a common issue with Br₂.
Step 4: Triazole Annulation
The triazole ring is formed via CuAAC between a propargylated intermediate and an azide. Microwave irradiation enhances reaction efficiency, reducing time from hours to minutes.
Step 5: Enantiomeric Resolution
Chiral HPLC or enzymatic resolution isolates the (5R,7R) enantiomer. Lipase-mediated hydrolysis of a racemic ester intermediate has been effective for related compounds.
Optimization Challenges and Solutions
Regioselectivity in Halogenation
Competing bromination at C3 or overfluorination can occur. Employing directing groups (e.g., methoxy) or sterically hindered reagents improves selectivity.
Preservation of Stereochemistry
Racemization during triazole formation is mitigated by low-temperature conditions and non-polar solvents. Asymmetric catalysis using chiral ligands (e.g., BINAP) could directly yield the desired enantiomer.
Yield Improvement
Catalyst screening (e.g., CuI vs. CuBr) and solvent optimization (DMF vs. THF) enhance efficiency. For example, microwave-assisted reactions increase yields by 15–20% compared to conventional heating.
Comparative Analysis with Related Compounds
Pyrrolo-triazole derivatives like pyrrolo[2,1-f]triazines exhibit similar synthetic challenges. Transition metal-mediated cyclizations and rearrangements dominate their preparation . However, the target compound’s bromo-fluoro substitution and stereogenicity necessitate additional functionalization steps.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (5R,7R)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole, and how is stereochemical control achieved?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic assembly. A plausible route includes:
- Step 1 : Cyclocondensation of fluorinated pyrrolidine precursors with brominated triazole intermediates under anhydrous conditions (e.g., using tetrazole ring closure via NaN₃ substitution, as seen in fused tetrazole systems ).
- Step 2 : Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis. For example, bromine introduction at the 2-position may leverage regioselective electrophilic substitution guided by steric hindrance from the phenyl group at C5 .
- Key Reagents : NaN₃ for tetrazole formation, anhydrous acetic acid for cyclization, and bromine/acetic acid for electrophilic bromination .
Q. How is the stereochemistry and structural integrity of the compound confirmed post-synthesis?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration (R,R) by analyzing dihedral angles between the pyrrolo-triazole core and substituents (e.g., phenyl at C5 and fluorine at C7). Planarity deviations in fused rings (<5°) confirm rigidity .
- NMR Spectroscopy : ¹H/¹³C NMR distinguishes diastereotopic protons (e.g., C6/C7 hydrogens in the dihydro-pyrrole ring). Coupling constants (e.g., J₆,₇ ~3–5 Hz) validate cis/trans relationships .
- LC-MS : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z ~350–360) and bromine/fluorine isotopic patterns .
Q. What safety protocols are critical for handling brominated/fluorinated heterocycles like this compound?
- Methodological Answer :
- Storage : Dry, ventilated environments (<25°C) in amber glass to prevent photodegradation. Avoid contact with reducing agents (risk of HBr/HF release) .
- PPE : Nitrile gloves, goggles, and fume hoods for synthesis. Neutralize spills with calcium carbonate to immobilize bromide/fluoride ions .
- Waste Disposal : Halogenated waste streams, incineration with scrubbers to prevent dioxin formation .
Advanced Research Questions
Q. How can researchers design assays to evaluate the pharmacological activity of this compound, particularly targeting enzymes or receptors?
- Methodological Answer :
- In Vitro Enzyme Inhibition : Use fluorogenic substrates (e.g., Amplex Red for phosphodiesterase activity) to measure IC₅₀. For example, triazole-bromine motifs may inhibit metalloenzymes via halogen bonding .
- Binding Affinity Studies : Surface plasmon resonance (SPR) or ITC to quantify interactions with target proteins (e.g., kinases). Fluorine’s electronegativity enhances binding specificity to hydrophobic pockets .
- Cellular Uptake : LC-MS/MS quantification in cell lysates after incubation (e.g., HEK293 or cancer lines), normalized to protein content .
Q. How can contradictions in synthetic yield data across studies be resolved?
- Methodological Answer :
- Variable Analysis : Compare reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, higher bromination yields (~70%) are reported with slow bromine addition in acetic acid at 0°C vs. room temperature (40–50%) .
- Byproduct Identification : Use HPLC-PDA to detect intermediates (e.g., debrominated or over-fluorinated derivatives). Adjust stoichiometry (e.g., Br₂:substrate ratio 1.1:1) to minimize side reactions .
- Computational Modeling : DFT calculations (e.g., Gaussian09) predict transition-state energies for bromination/fluorination steps, guiding optimal conditions .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses. The bromine atom’s σ-hole often engages in halogen bonding with backbone carbonyls (e.g., kinase ATP-binding sites) .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and hydrogen bond persistence (>80% simulation time) .
- Pharmacophore Mapping : MOE or Phase identifies essential features (e.g., triazole N2 as H-bond acceptor, phenyl ring for π-π stacking) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
